4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-YL]morpholine
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Overview
Description
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-YL]morpholine is a chemical compound that features a morpholine ring attached to a pyridine ring substituted with fluorine and trifluoromethyl groups
Preparation Methods
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild conditions . This reaction is known for its functional group tolerance and environmental friendliness.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced technologies to streamline the synthesis process.
Chemical Reactions Analysis
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-YL]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-YL]morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-YL]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-YL]morpholine can be compared with other similar compounds, such as:
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical properties and reactivity.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a boron-containing functional group, which can be used in different types of chemical reactions.
The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethyl groups, which can enhance its chemical stability and biological activity.
Properties
Molecular Formula |
C10H10F4N2O |
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Molecular Weight |
250.19 g/mol |
IUPAC Name |
4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C10H10F4N2O/c11-8-5-7(10(12,13)14)6-15-9(8)16-1-3-17-4-2-16/h5-6H,1-4H2 |
InChI Key |
RRLXZPJXJNFDQT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)C(F)(F)F)F |
Origin of Product |
United States |
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